molecular formula C11H13NO3S B150639 Xanthiazone CAS No. 212701-97-8

Xanthiazone

Cat. No. B150639
M. Wt: 239.29 g/mol
InChI Key: DNLBWKAXMIGTSS-UHFFFAOYSA-N
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Description

Xanthiazone is a thiazinedione derivative isolated from the aqueous acetone extract of burweed fruit, specifically from the plant Xanthium strumarium. It is characterized by its unique molecular structure, which includes a 7-hydroxymethyl group and two 8,8-dimethyl groups on a 4,8-dihydrobenzo[1,4]thiazine-3,5-dione framework . This compound, along with other phenolic compounds, contributes to the bioactive profile of the plant.

Synthesis Analysis

The synthesis of xanthiazone has not been explicitly detailed in the provided papers. However, related compounds such as xanthiazinone derivatives have been synthesized and isolated from Xanthium sibiricum. These compounds were obtained using extensive spectroscopic analyses, ECD calculations, and single crystal X-ray diffractions . Synthesis of related xanthones has been reviewed, highlighting various methods such as the Grover, Shah, and Shah reaction, cyclodehydration, and electrophilic cycloacylation .

Molecular Structure Analysis

Xanthiazone's molecular structure was elucidated using 2D-NMR experiments and X-ray analysis . The structure of related compounds, xanthiazinones, was revised based on single crystal X-ray diffractions, which provided insights into the thiazinedione structure with a five-membered lactone ring . The molecular structure of xanthiazone is crucial for its biological activity, as it allows for specific interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of xanthiazone has not been extensively discussed in the provided papers. However, the reactivity of the xanthonic nucleus, which is structurally related to xanthiazone, has been highlighted as a key intermediate for the synthesis of other important classes of compounds . The synthesis of xanthones often involves reactions that can be applied to xanthiazone, such as cyclodehydration and electrophilic cycloacylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthiazone are inferred from its molecular structure and the properties of similar compounds. For instance, the presence of hydrogen bonding networks and hyperconjugative interactions contribute to the stability of related xanthene-based compounds . The anti-inflammatory and cytotoxic activities of xanthiazone and its derivatives have been evaluated, with some showing potent inhibitory effects against nitric oxide production in activated macrophage cells . However, specific physical properties such as melting point, solubility, and crystalline structure are not detailed in the provided papers.

Relevant Case Studies

Xanthiazone has been studied for its biological activities. For example, 2-hydroxy-xanthiazone exhibited potent inhibitory effects against nitric oxide production in lipopolysaccharide-activated RAW 264.7 mouse macrophage cells . Additionally, xanthiazone and its derivatives have been evaluated for their antibacterial and antifungal activities, although no significant inhibitions were observed against Candida albicans at the tested concentrations .

Scientific Research Applications

Chemical Composition and Derivatives

  • Xanthiazone as a Chemical Compound : Xanthiazone is identified as a chemical component in Xanthium strumarium, a plant known for its varied natural products. Notably, derivatives like 2-hydroxy-xanthiazone have been isolated from this plant. These compounds, however, did not exhibit significant antifungal activities against Candida albicans in vitro (Ronghua Yin et al., 2016).

Pharmacological Activities

  • Anti-inflammatory and Antioxidant Properties : Xanthiazone derivatives demonstrated potent inhibitory effects against nitric oxide production in lipopolysaccharide-activated mouse macrophage cells, suggesting anti-inflammatory properties. However, these compounds did not show significant activity against human tumor cell lines (Z. Xia et al., 2020).
  • Potential in Treating Allergic Rhinitis : A derivative, caffeoylxanthiazonoside, isolated from Xanthium strumarium, showed promising results in treating allergic rhinitis in rodent models. This compound exhibited anti-allergic, anti-inflammatory, and analgesic effects, suggesting its potential as a treatment for allergic rhinitis (W. Peng et al., 2014).

Ethnomedicinal Uses and Phytochemistry

  • Traditional Medicinal Uses : Xanthium strumarium, containing xanthiazone, has been used traditionally for a range of conditions like asthma, rheumatism, and skin diseases. Its seeds yield an edible oil utilized in treating bladder infections. The plant's phytochemistry, including xanthiazone, has been linked to various bioactive properties (S. Yadav et al., 2015).

Xanthine Oxidase Inhibition

  • Role in Gout and Hyperuricemia : Xanthine oxidase inhibitors, which could include compounds like xanthiazone, play a crucial role in treating gout and conditions associated with hyperuricemia. These inhibitors have shown potential in various pathophysiological conditions beyond their traditional use (P. Pacher et al., 2006).

Safety And Hazards

According to the Material Safety Data Sheet (MSDS) for Xanthiazone, it is recommended to avoid dust formation. In case of contact with eyes or skin, flush with plenty of water. If ingested or inhaled, medical attention is required .

properties

IUPAC Name

7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLBWKAXMIGTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthiazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
DP Pandey, MA Rather - International Journal of Chem Tech …, 2012 - researchgate.net
… The present investigation deals with the isolation and identification of Caffeic acid, Xanthiazone, Xanthiazone-(2-O-caffeoyl)-β-D-glucopyranoside from the ethyl acetate fraction (8.03 g) …
Number of citations: 24 www.researchgate.net
K Shrivastava - 2017 - ijater.com
… The present investigation deals with the isolation and identification of Xanthiazone, Xanthiazone-(2-O-caffeoyl)-bD-glucopyranoside from the ethyl acetate fraction (8.03 g) and …
Number of citations: 0 www.ijater.com
YT Ma, MC Huang, FL Hsu, HF Chang - Phytochemistry, 1998 - Elsevier
… on 2D-NMR experiments and X-ray analysis, the thiazinedione was determined to be 7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzo1, 4thiazine-3,5-dione and named xanthiazone. …
Number of citations: 96 www.sciencedirect.com
YM Lee, DG Kang, MG Kim, JY Jang… - Journal of Physiology & …, 2005 - koreascience.kr
… of Xanthium strumarium afforded a new xanthiazone-11-B-glucopyranoside. The ACE activity was significantly inhibited by the addition of a new xanthiazone-11-3-glucopyranosidein a …
Number of citations: 0 koreascience.kr
RH Yin, X Bai, T Feng, ZJ Dong, ZH Li… - Journal of Asian Natural …, 2016 - Taylor & Francis
… those of xanthiazone [Citation3]. The difference was that C-2 in xanthiazone was oxygenated … (Table 2 ), compound 2 was elucidated to be 2-hydroxy-xanthiazone, as shown (Figure 2). …
Number of citations: 16 www.tandfonline.com
T Han, H Li, Q Zhang, H Zheng, L Qin - Chemistry of Natural Compounds, 2006 - Springer
… The five known compounds were identified as xanthiazone (3), chlorogenic acid (4), ferulic … -dihydrobenzol[1,4]- thiazine-3,5-dione (xanthiazone, 3), chlorogenic acid (4), ferulic acid (5) …
Number of citations: 91 link.springer.com
PH Yen, NH Hoang, DT Trang… - Natural Product …, 2021 - journals.sagepub.com
… The above evidence suggested that the aglycon of compound 1 was xanthiazone, with 2 … that the aglycone chemical structure of 1 was xanthiazone. In addition, the HMBC from H-11 (δ …
Number of citations: 4 journals.sagepub.com
C Zhi, W Lun, L Fu, W Ming-Kui - Chemistry of Natural Compounds, 2013 - Springer
The fruits of Xanthium sibiricum Patr.(Compositae), also called “Cang-Er-Zi,” are widely distributed in China. As a very important traditional Chinese medicine, they are mainly used for …
Number of citations: 4 link.springer.com
Z Xia, T Xu, H Zhang, Y Chen, W Xu, G Zhou - Phytochemistry, 2020 - Elsevier
… (+)-xanthiazinone B and 2-hydroxy-xanthiazone exhibited potent inhibitory effects against nitric oxide production in lipopolysaccharide-activated RAW 264.7 mouse macrophage cells …
Number of citations: 8 www.sciencedirect.com
YH Dai, Z Cui, JL Li, D Wang - Journal of Asian natural products …, 2008 - Taylor & Francis
… of the fruits of Xanthium sibiricum, along with four known compounds, xanthiazone (2), xanthiside (3), … Comparison of these data with xanthiazone, which was previously isolated from X. …
Number of citations: 22 www.tandfonline.com

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